Chemical structure and properties of 2-Tert-butyl-benzofuran-7-ylamine
Chemical structure and properties of 2-Tert-butyl-benzofuran-7-ylamine
This technical guide provides an in-depth analysis of 2-Tert-butyl-benzofuran-7-ylamine , a specialized heterocyclic building block used in medicinal chemistry.
Chemical Identity & Structural Analysis[1][2][3][4]
2-Tert-butyl-benzofuran-7-ylamine (also known as 7-amino-2-tert-butylbenzofuran) is a bicyclic aromatic heterocycle characterized by a fused benzene and furan ring system. It features a bulky tert-butyl group at the C2 position and a primary amine (-NH₂) at the C7 position. This specific substitution pattern renders it a "privileged scaffold" in drug discovery, particularly for designing ligands that target G-protein coupled receptors (GPCRs) and kinases.
| Attribute | Detail |
| IUPAC Name | 2-tert-butyl-1-benzofuran-7-amine |
| Common Name | 2-Tert-butyl-benzofuran-7-ylamine |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.25 g/mol |
| SMILES | CC(C)(C)C1=CC2=C(C(N)=CC=C2O1) |
| Key Functional Groups | Primary Amine (Nucleophile), Benzofuran (Aromatic Core), Tert-butyl (Lipophilic Bulwark) |
Structural Significance[4]
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Steric Bulk (C2-tert-butyl): The bulky tert-butyl group at position 2 acts as a metabolic shield, blocking the metabolically labile C2 position of the furan ring (a common site for oxidative metabolism). It also enhances lipophilicity, improving membrane permeability.
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Electronic Effects (C7-Amine): The amine at position 7 is electronically coupled to the aromatic system. It serves as a critical handle for derivatization (e.g., amide coupling, sulfonylation) and can act as a hydrogen bond donor/acceptor in protein binding pockets.
Physicochemical Properties (Predicted & Experimental)
The following properties are critical for handling and formulation. While specific experimental values for the free base may vary by batch, these parameters represent the standard profile for this chemical class.
| Property | Value / Description | Context |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow due to amine oxidation. |
| Melting Point | 85°C – 95°C (Estimated) | Based on structural analogs (e.g., 2-butylbenzofuran derivatives). |
| Boiling Point | ~310°C (at 760 mmHg) | High boiling point due to molecular weight and polarity. |
| LogP (Octanol/Water) | ~3.8 – 4.2 | Highly lipophilic due to the tert-butyl group. |
| pKa (Conjugate Acid) | ~3.5 – 4.0 | The aniline-like nitrogen is weakly basic, less so than alkyl amines. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water; requires organic co-solvents. |
Synthetic Pathways
The synthesis of 2-tert-butyl-benzofuran-7-ylamine typically follows a convergent route involving the construction of the benzofuran core followed by functional group manipulation. The most robust method utilizes 3-nitrosalicylaldehyde as the starting material to ensure regiospecificity.
Core Synthesis Protocol (Rap-Stoermer or Williamson Ether Cyclization)
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Alkylation/Cyclization: Reaction of 3-nitrosalicylaldehyde with 1-bromo-3,3-dimethyl-2-butanone (bromopinacolone) in the presence of a base (K₂CO₃) yields the intermediate 2-tert-butyl-7-nitrobenzofuran.
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Reduction: The nitro group is reduced to the amine using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl or SnCl₂).
Figure 1: Synthetic workflow for the production of 2-tert-butyl-benzofuran-7-ylamine from nitrosalicylaldehyde precursors.
Reactivity & Functionalization
This molecule is a dual-functional building block. The amine is the primary reactive center, while the benzofuran ring is electron-rich.
A. Nucleophilic Substitutions (Amine)
The C7-amine is a nucleophile, capable of reacting with electrophiles to form biologically active amides, ureas, or sulfonamides.
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Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form amide linkages, common in kinase inhibitors.
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Reductive Amination: Reacts with aldehydes/ketones to form secondary amines.
B. Electrophilic Aromatic Substitution (Ring)
The benzofuran ring is susceptible to electrophilic attack. However, the bulky tert-butyl group at C2 blocks that position.
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C3-Functionalization: The C3 position is the most reactive site for electrophilic substitution (e.g., halogenation, formylation) if not already substituted.
Applications in Drug Discovery[9]
This scaffold is extensively used in Medicinal Chemistry due to its ability to mimic the indole core found in many natural products, but with improved metabolic stability.
Key Therapeutic Areas
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S1P1 Receptor Modulators: Benzofuran-7-amine derivatives have been explored as agonists for the Sphingosine-1-phosphate receptor 1 (S1P1), used in treating multiple sclerosis. The lipophilic tail (tert-butyl) fits into the hydrophobic pocket of the GPCR.
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Adenosine A2A Antagonists: Used in Parkinson’s disease research. The furan oxygen and the amine nitrogen often participate in critical hydrogen bonding networks within the receptor active site.
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Chemokine Receptor Antagonists: The scaffold provides a rigid spacer that orients pharmacophores in correct spatial alignment.
Figure 2: Pharmacological mapping of the 2-tert-butyl-benzofuran-7-ylamine scaffold.
Safety & Handling (SDS Summary)
Hazard Classification:
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Acute Toxicity: Harmful if swallowed or inhaled.
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Irritation: Causes skin irritation and serious eye irritation.
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Sensitization: Potential skin sensitizer due to the aniline moiety.
Handling Protocol:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The amine is sensitive to oxidation and may darken upon exposure to air.
References
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BenchChem. 2-tert-Butyl-benzofuran-5-carboxylic acid methyl ester and Benzofuran Derivatives. Retrieved from BenchChem Database. Link
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National Institutes of Health (NIH). Synthesis and biological evaluation of 2-arylbenzofuran derivatives. PubMed Central. Link
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Sigma-Aldrich. Product Specification: 2-Butylbenzofuran and Nitrosalicylaldehyde derivatives.Link
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ChemScene. Tert-butyl benzofuran-7-ylcarbamate (CAS 1934854-71-3).Link
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ChemicalBook. Synthesis of 3-nitrosalicylaldehyde and Benzofuran Intermediates.Link
